(2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one
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Overview
Description
(2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one is a nitrogen-containing heterocyclic compound
Preparation Methods
The synthesis of (2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves a multi-step process. One common method includes the reaction of 2-(trifluoromethyl)aniline with 7-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one under specific conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
(2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes .
Comparison with Similar Compounds
Similar compounds to (2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one include other nitrogen-containing heterocyclic compounds. These compounds may share similar structural features but differ in their specific functional groups or substituents. Examples include:
Benzylamine: A simpler amine with a benzyl group.
Other benzothiazine derivatives: Compounds with variations in the substituents on the benzothiazine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2E)-7-chloro-2-[[2-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2OS/c17-9-5-6-12-13(7-9)24-14(15(23)22-12)8-21-11-4-2-1-3-10(11)16(18,19)20/h1-8,21H,(H,22,23)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPOVXJHGGDUSW-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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